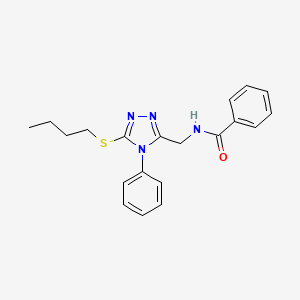
1-Azido-4-propylbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-propylbenzene is a chemical compound that belongs to the class of organic azides . It is closely related to 1-Azido-4-isopropylbenzene .
Synthesis Analysis
The synthesis of azido-containing compounds like 1-Azido-4-propylbenzene can be achieved through various methods. One common method involves the reaction of alcohols with sodium azide in DMSO, in the presence of triphenylphosphine, iodine, and imidazole . Another approach involves the use of phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), which enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .Molecular Structure Analysis
The molecular structure of 1-Azido-4-propylbenzene is similar to that of 1-Azido-4-isopropylbenzene. The latter has a molecular formula of C9H11N3, an average mass of 161.204 Da, and a monoisotopic mass of 161.095291 Da .Chemical Reactions Analysis
Organic azides like 1-Azido-4-propylbenzene can undergo various reactions under different conditions. These include intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . They can also participate in one-pot domino reactions, nucleophilic additions, cycloaddition reactions, and C-H amination .Wissenschaftliche Forschungsanwendungen
Synthese verschiedener Heterocyclen
Organische Azide, wie z.B. 1-Azido-4-propylbenzol, wurden bei der Synthese verschiedener Heterocyclen eingesetzt . Sie waren an der Synthese von Heterocyclen mit einem Heteroatom, wie z.B. Pyrrole, und solchen mit zwei Heteroatomen beteiligt, wie z.B. Pyrazol, Isoxazol, Oxazol, Thiazol, Oxazin und Pyrimidin .
Organische Synthese
Azide sind hoch vielseitige Verbindungen, die sich für verschiedene Reaktionswege eignen, die hochreaktive, erzeugte Zwischenprodukte beinhalten . Sie können als Elektrophile, Nucleophile oder Radikalfänger wirken . Diese Vielseitigkeit bietet die Grundlage für eine breite Anwendbarkeit dieser energiereichen Moleküle.
Katalysatoren in der Chemoselektivität
Organische Azide wurden bei der Verwendung ausgewählter Katalysatoren in der Chemoselektivität eingesetzt, die C−H- und C-N-Bindungen begünstigen . Dies ermöglicht präzisere und kontrolliertere Reaktionen in der organischen Synthese.
Eintopfverfahren
Azide wurden in Eintopfverfahren verwendet, wie z.B. der Ugi-Vier-Komponenten-Reaktion . Diese Art von Reaktion ist in der organischen Synthese von Vorteil, da sie die Herstellung komplexer Moleküle in einem einzigen Reaktionsschritt ermöglicht.
Nucleophile Addition
Azide wurden in nucleophilen Additionsreaktionen verwendet, wie z.B. der Aza-Michael-Addition . Diese Art von Reaktion ist nützlich bei der Synthese von stickstoffhaltigen Verbindungen.
Cycloadditionsreaktionen
Azide wurden in Cycloadditionsreaktionen eingesetzt, wie z.B. der [3+2]-Cycloaddition . Diese Art von Reaktion ist nützlich bei der Synthese von cyclischen Verbindungen.
Gemischte Addition/Cyclisierung/Sauerstoff
Azide wurden in gemischten Additions-/Cyclisierungs-/Sauerstoffreaktionen eingesetzt . Diese Art von Reaktion ist nützlich bei der Synthese von sauerstoffhaltigen Verbindungen.
Insertionsreaktion der C-H-Aminierung
Azide wurden bei der Insertionsreaktion der C-H-Aminierung eingesetzt . Diese Art von Reaktion ist nützlich bei der Synthese von aminhaltigen Verbindungen.
Safety and Hazards
Zukünftige Richtungen
Azides, including 1-Azido-4-propylbenzene, have been used in the synthesis of various heterocycles . They have also been used in the synthesis of azido-functionalized nucleosides linked to controlled pore glass, which are suitable starting materials for oligonucleotide synthesis . These applications suggest potential future directions for the use of 1-Azido-4-propylbenzene in chemical synthesis and research.
Wirkmechanismus
Target of Action
1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It is a member of the azide family, which is known for its explosive properties
Mode of Action
The mode of action of 1-Azido-4-propylbenzene involves its interaction with alkynes in a [3+2] cycloaddition . This reaction, known as the Huisgen cycloaddition, results in the formation of a five-membered heterocyclic compound . The azide group in 1-Azido-4-propylbenzene acts as a nucleophile, attacking the electrophilic alkyne to form a triazole ring .
Biochemical Pathways
Click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .
Pharmacokinetics
, which suggests that it may have good bioavailability and low toxicity.
Result of Action
The result of the action of 1-Azido-4-propylbenzene is the formation of a five-membered heterocyclic compound through a [3+2] cycloaddition with alkynes . This reaction is highly specific and occurs rapidly in biological environments . The resulting compound can have various applications in medical, environmental, and industrial fields.
Action Environment
The action of 1-Azido-4-propylbenzene can be influenced by various environmental factors. For instance, the efficiency of the [3+2] cycloaddition can be affected by the presence of a catalyst, the temperature, and the pH of the environment . .
Eigenschaften
IUPAC Name |
1-azido-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-3-8-4-6-9(7-5-8)11-12-10/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIZLMGNORMOGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)
![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)


![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)

